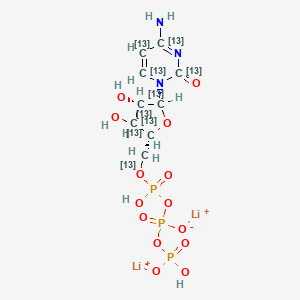
Cytidine-5'-triphosphate-13C9 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-5’-triphosphate-13C9 (dilithium) is a labeled nucleoside triphosphate. It is a derivative of cytidine-5’-triphosphate, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies and as a building block for nucleotides and nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C9 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with carbon-13. The synthesis involves the enzymatic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate using cytidine triphosphate synthase. The reaction conditions typically include the presence of magnesium ions and adenosine triphosphate as a cofactor .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C9 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the cytidine-5’-triphosphate during their metabolic processes. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-5’-triphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and magnesium ions.
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Substitution: Involves nucleophiles such as hydroxide ions or amines
Major Products
Phosphorylation: Higher-order phosphates.
Hydrolysis: Cytidine diphosphate and cytidine monophosphate.
Substitution: Various substituted cytidine derivatives
Wissenschaftliche Forschungsanwendungen
Cytidine-5’-triphosphate-13C9 (dilithium) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of nucleotides into nucleic acids.
Biology: Utilized in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Employed in the development of antiviral and anticancer drugs.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Wirkmechanismus
Cytidine-5’-triphosphate-13C9 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis. The labeled carbon atoms allow researchers to track the metabolic pathways and interactions of nucleotides within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled version of the compound.
Cytidine-5’-monophosphate-13C9 (dilithium): A monophosphate version with carbon-13 labeling.
Cytidine-5’-diphosphate-13C9 (dilithium): A diphosphate version with carbon-13 labeling
Uniqueness
Cytidine-5’-triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over unlabeled compounds in research applications .
Eigenschaften
Molekularformel |
C9H14Li2N3O14P3 |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI-Schlüssel |
OFXQOIVYFQDFTK-LXQKCEQWSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


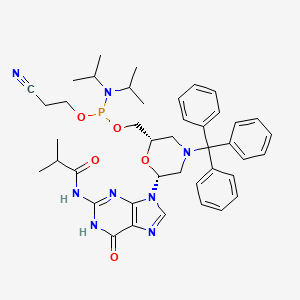

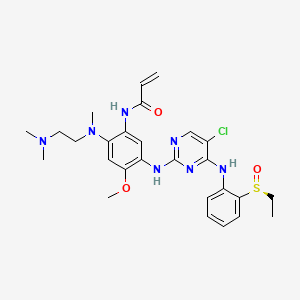
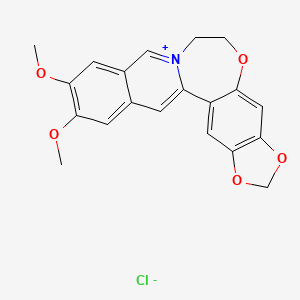
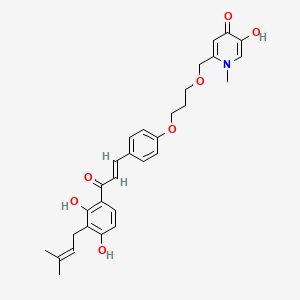
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
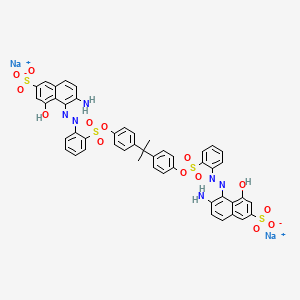
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
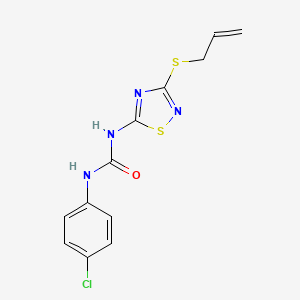
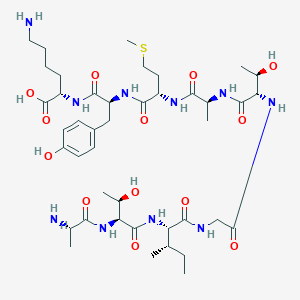
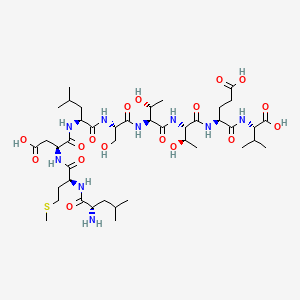
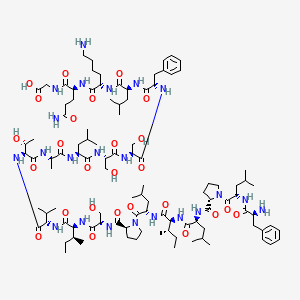
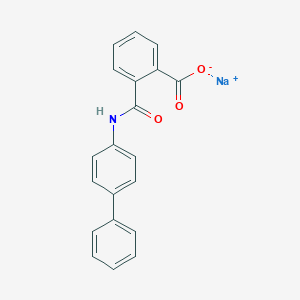
![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
